molecular formula C20H30N8O2 B11024813 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone

6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone

Cat. No.: B11024813
M. Wt: 414.5 g/mol
InChI Key: BEWMICDDWZBZAX-UHFFFAOYSA-N
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Description

6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes piperazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4- (4-Methyl-1-piperazinyl)methyl benzylamine
  • 4-(4-甲基哌嗪)苯胺
  • 2-Pyrimidinamine, 4,6-dimethyl-

Uniqueness

6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H30N8O2

Molecular Weight

414.5 g/mol

IUPAC Name

4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-(2-morpholin-4-ylethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C20H30N8O2/c1-15-16(14-22-20(23-15)28-7-5-26(2)6-8-28)17-13-18(29)25-19(24-17)21-3-4-27-9-11-30-12-10-27/h13-14H,3-12H2,1-2H3,(H2,21,24,25,29)

InChI Key

BEWMICDDWZBZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NCCN3CCOCC3)N4CCN(CC4)C

Origin of Product

United States

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